molecular formula C26H39ClN2O4 B1664978 Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(3-(diethylamino)propyl)-, hydrochloride CAS No. 27471-61-0

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(3-(diethylamino)propyl)-, hydrochloride

Cat. No. B1664978
CAS RN: 27471-61-0
M. Wt: 479 g/mol
InChI Key: DDZPFBBCIRKVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(3-(diethylamino)propyl)-, hydrochloride is a bioactive chemical.

Scientific Research Applications

Powder Diffraction in Pesticide Derivatives

  • Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to the compound , have been characterized using X-ray powder diffraction. These compounds are identified as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

Metabolism of Chloroacetamide Herbicides

  • A study on the metabolism of various chloroacetamide herbicides, which are structurally similar to the target compound, revealed the involvement of the cytochrome P450 isoforms in human and rat liver microsomes. This research provides insight into the metabolic pathways of these herbicides in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).

Determination of Herbicide Residues

  • A method was developed for determining residues of acetamide herbicides in crops using liquid chromatography. This method is significant for monitoring the presence of such compounds in agricultural products (Nortrup, 1997).

Application in Medicine

  • Lidocaine, a compound with a similar structure, is widely used in medicine as a painkiller. The structure and various salts of lidocaine, including hydrochloride, are discussed, which may provide insights into the applications of structurally related compounds (Tsitsishvili & Amirkhanashvili, 2022).

Anesthetic Use in Veterinary Medicine

  • In veterinary medicine, a combination of ketamine hydrochloride and Acepromazine Maleate was used to induce surgical anesthesia in guinea pigs, indicating potential applications in animal healthcare (Shucard, Andrew, & Beauford, 1975).

Biodegradation of Herbicides

  • The biodegradation of acetochlor, a compound similar to the target molecule, involves the conversion to CMEPA by a cytochrome P450 system. This study contributes to understanding the environmental fate of such compounds (Wang et al., 2015).

properties

CAS RN

27471-61-0

Product Name

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(3-(diethylamino)propyl)-, hydrochloride

Molecular Formula

C26H39ClN2O4

Molecular Weight

479 g/mol

IUPAC Name

2-(4-butoxyphenoxy)-N-[3-(diethylamino)propyl]-N-(3-methoxyphenyl)acetamide;hydrochloride

InChI

InChI=1S/C26H38N2O4.ClH/c1-5-8-19-31-23-13-15-24(16-14-23)32-21-26(29)28(18-10-17-27(6-2)7-3)22-11-9-12-25(20-22)30-4;/h9,11-16,20H,5-8,10,17-19,21H2,1-4H3;1H

InChI Key

DDZPFBBCIRKVTQ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCCN(CC)CC)C2=CC(=CC=C2)OC.Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCC[NH+](CC)CC)C2=CC(=CC=C2)OC.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, N-(m-anisyl)-2-(p-butoxyphenoxy)-N-(3-(diethylamino)propyl)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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